molecular formula C7H10OS B13598973 (R)-1-(thiophen-2-yl)propan-2-ol

(R)-1-(thiophen-2-yl)propan-2-ol

Cat. No.: B13598973
M. Wt: 142.22 g/mol
InChI Key: FQOLCQNLKZBNMM-ZCFIWIBFSA-N
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Description

(2R)-1-(thiophen-2-yl)propan-2-ol: is a chiral alcohol compound featuring a thiophene ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(thiophen-2-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Grignard Reaction: Thiophene undergoes a Grignard reaction with a suitable alkyl halide to form a thiophenyl magnesium bromide intermediate.

    Addition Reaction: The intermediate is then reacted with an aldehyde or ketone to form the desired alcohol.

    Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic methods to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of (2R)-1-(thiophen-2-yl)propan-2-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2R)-1-(thiophen-2-yl)propan-2-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophenylpropane.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Thiophen-2-ylpropan-2-one or thiophen-2-ylpropanoic acid.

    Reduction: Thiophen-2-ylpropane.

    Substitution: Thiophen-2-ylpropan-2-yl ethers or esters.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biomarker: Investigated as a potential biomarker for certain diseases.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Materials Science: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (2R

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(2R)-1-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m1/s1

InChI Key

FQOLCQNLKZBNMM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC=CS1)O

Canonical SMILES

CC(CC1=CC=CS1)O

Origin of Product

United States

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